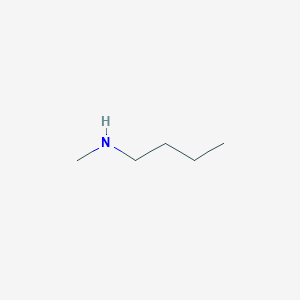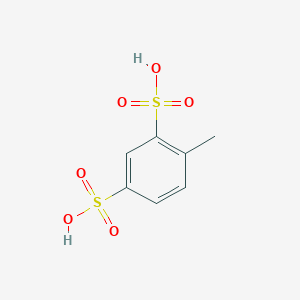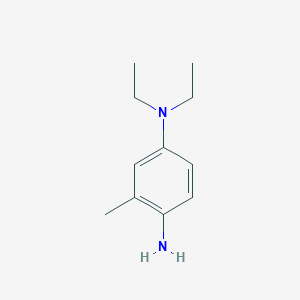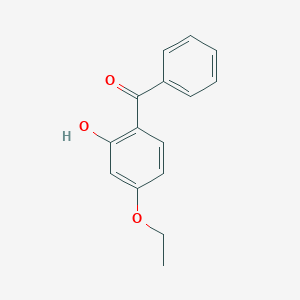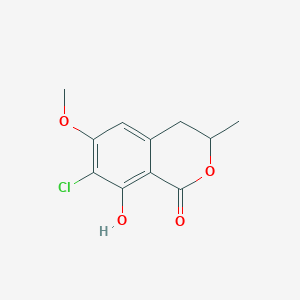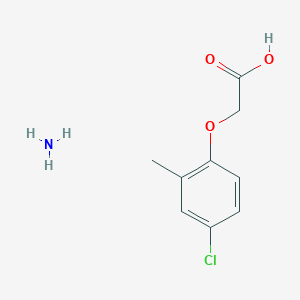
Ammonium 4-chloro-2-methylphenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 4-chloro-2-methylphenoxyacetate, also known as MCPA ammonium, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the phenoxy herbicide family and is commonly used in combination with other herbicides to achieve better weed control. MCPA ammonium is a white crystalline powder that is soluble in water and has a molecular weight of 227.67 g/mol.
Mécanisme D'action
Ammonium 4-chloro-2-methylphenoxyacetate ammonium acts by disrupting the growth and development of broadleaf weeds. It is absorbed by the leaves and translocated to the meristematic tissues, where it interferes with the synthesis of auxins, a class of plant hormones that regulate growth and development. This leads to the disruption of cell division and elongation, ultimately resulting in the death of the weed.
Effets Biochimiques Et Physiologiques
Ammonium 4-chloro-2-methylphenoxyacetate ammonium has been shown to have minimal toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, Ammonium 4-chloro-2-methylphenoxyacetate ammonium can have toxic effects on aquatic organisms, especially in high concentrations. Scientific research has also shown that Ammonium 4-chloro-2-methylphenoxyacetate ammonium can affect the microbial community in soils, leading to changes in soil fertility and nutrient cycling.
Avantages Et Limitations Des Expériences En Laboratoire
Ammonium 4-chloro-2-methylphenoxyacetate ammonium is a widely used herbicide in agricultural settings, and its efficacy has been extensively studied. It is relatively inexpensive and easy to apply, making it a popular choice for weed control. However, its use can have negative impacts on non-target organisms, and its persistence in the environment can lead to long-term effects on soil health and biodiversity. In laboratory experiments, Ammonium 4-chloro-2-methylphenoxyacetate ammonium can be used to study the effects of herbicides on plant growth and development, as well as on soil microbial communities.
Orientations Futures
There are several areas of research that could be explored in the future regarding Ammonium 4-chloro-2-methylphenoxyacetate ammonium. One area of interest is the development of more sustainable weed control strategies that minimize the use of herbicides. Another area of research is the impact of Ammonium 4-chloro-2-methylphenoxyacetate ammonium on soil health and biodiversity, and the development of strategies to mitigate these impacts. Finally, there is a need for more research on the long-term effects of Ammonium 4-chloro-2-methylphenoxyacetate ammonium on the environment, including its persistence in soils and its impact on aquatic ecosystems.
Conclusion
Ammonium 4-chloro-2-methylphenoxyacetate ammonium is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. Its efficacy has been extensively studied, and it is relatively inexpensive and easy to apply. However, its use can have negative impacts on non-target organisms and the environment. Scientific research has focused on the mechanism of action of Ammonium 4-chloro-2-methylphenoxyacetate ammonium, its impact on soil health and biodiversity, and the development of more sustainable weed control strategies. There is a need for continued research in these areas to ensure that the use of Ammonium 4-chloro-2-methylphenoxyacetate ammonium is sustainable and environmentally responsible.
Méthodes De Synthèse
The synthesis of Ammonium 4-chloro-2-methylphenoxyacetate ammonium involves the reaction of 2-methyl-4-chlorophenoxyacetic acid with ammonium hydroxide. The resulting product is a salt that can be purified by recrystallization. The synthesis of Ammonium 4-chloro-2-methylphenoxyacetate ammonium is a well-established process and has been extensively studied in the literature.
Applications De Recherche Scientifique
Ammonium 4-chloro-2-methylphenoxyacetate ammonium has been extensively studied for its herbicidal properties and its impact on the environment. It is used to control weeds in various crops such as cereals, maize, and grassland. Scientific research has also focused on the efficacy of Ammonium 4-chloro-2-methylphenoxyacetate ammonium in controlling different weed species and the impact of different environmental factors on its performance.
Propriétés
Numéro CAS |
19480-39-8 |
|---|---|
Nom du produit |
Ammonium 4-chloro-2-methylphenoxyacetate |
Formule moléculaire |
C9H12ClNO3 |
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
azanium;2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C9H9ClO3.H3N/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12);1H3 |
Clé InChI |
PMPOPSWETLDYSC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[NH4+] |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[NH4+] |
Autres numéros CAS |
19480-39-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



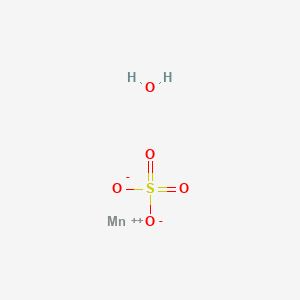
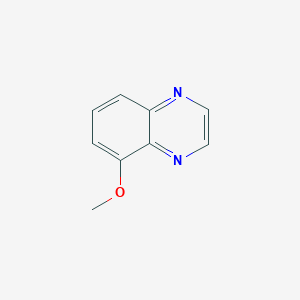
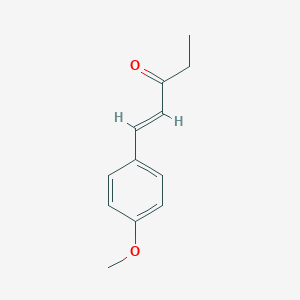
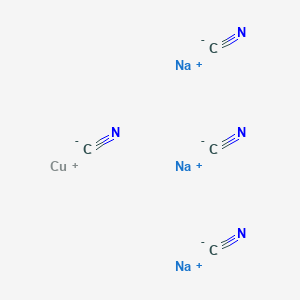
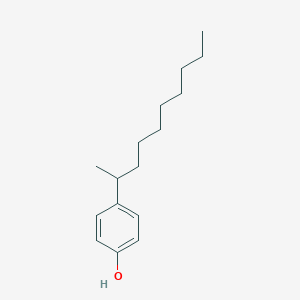
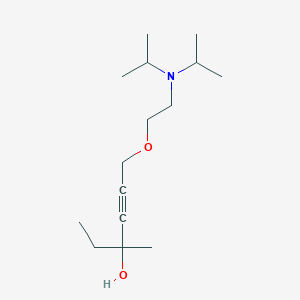
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
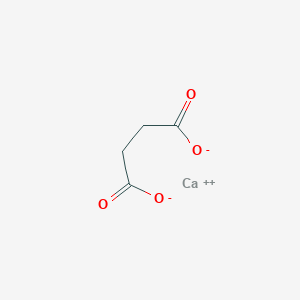
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
